molecular formula C10H7F2NO B8195311 7,8-Difluoro-3-hydroxy-2-methylquinoline

7,8-Difluoro-3-hydroxy-2-methylquinoline

Cat. No. B8195311
M. Wt: 195.16 g/mol
InChI Key: BSGPFGOYNUTVHL-UHFFFAOYSA-N
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Description

7,8-Difluoro-3-hydroxy-2-methylquinoline is a fluorinated pesticide intermediate . It has a molecular formula of C10H7F2NO and a molecular weight of 195.1654864 .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various techniques. For instance, the Doebner–von Miller reaction is a well-known classical synthesis protocol used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of this compound comprises a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used as a catalyst in the ketalization of ketones with glycol or 1,2-propylene glycol .

properties

IUPAC Name

7,8-difluoro-2-methylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-5-8(14)4-6-2-3-7(11)9(12)10(6)13-5/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGPFGOYNUTVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=C(C2=N1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

After 41 g of the crude product of 6,7-difluoroisatin was added to 200 mL of water, 75.3 g of potassium hydroxide (6 equivalents) was added thereto under ice-cooling and the mixture was stirred for 30 minutes. 42 g of bromoacetophenone (1.4 equivalents) was added dropwise to the suspension while maintaining the internal temperature of the reaction solution at 20 to 25° C., and the mixture was further stirred overnight at room temperature. After the resultant was neutralized with concentrated hydrochloric acid, the precipitated crystals were collected by filtration and washed with a small amount of water. The thus obtained crystals were sufficiently dried, and then added little by little to 100 mL of nitrobenzene heated to 130 to 140° C., and the mixture was stirred further for 1 hour at 150° C. After the reaction solution was cooled to room temperature, the precipitated crystals were washed with chloroform to obtain 26.3 g of 7,8-difluoro-3-hydroxy-2-methylquinoline.
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Synthesis routes and methods II

Procedure details

41 g of the crude product of 6,7-difluoroisatin were added to 200 mL of water followed the addition of 75.3 g (6 equivalents) of potassium hydroxide while cooling with ice and stirring the mixture for 30 minutes. 42 g (1.4 equivalents) of bromoacetophenone were dropped into the resultant suspension at a temperature of 20° C. to 25° C. Following completion of dropping, the reaction mixture was stirred overnight at room temperature. The resultant was then neutralized with concentrated hydrochloric acid. The precipitated crystals were removed by filtration and washed with a small amount of water. The resulting crystals were dried, and then added to 100 mL of nitrobenzene a little at a time at 130° C. to 140° C. Following completion of addition, the reaction mixture was stirred for 1 hour at 150° C. After cooling the reaction mixture to room temperature, the precipitated crystals were washed with chloroform to obtain 26.3 g of 7,8-difluoro-3-hydroxy-2-methylquinoline.
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